molecular formula C7H16O2 B2598814 2-(Methoxymethyl)-3-methylbutan-1-ol CAS No. 785803-82-9

2-(Methoxymethyl)-3-methylbutan-1-ol

Cat. No.: B2598814
CAS No.: 785803-82-9
M. Wt: 132.203
InChI Key: DLZSAVFSIWBIPU-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and common names. It may also include information about the class of compounds it belongs to and its major uses .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with its own reactants, products, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques used could include spectroscopy, crystallography, or computational methods .


Chemical Reactions Analysis

This involves studying the reactions the compound can undergo. This can help predict its behavior in different conditions or when mixed with other substances .


Physical and Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Bio-Based Solvent Applications

The derivative "3-methoxybutan-2-one," derived from methylation processes involving similar compounds, demonstrates significant potential as a bio-based solvent. Its sustainable production and ability to substitute carcinogenic halogenated solvents in applications like Friedel–Crafts acylation highlight its environmental and safety advantages. The evaluation of its solvatochromic parameters confirms its potential viability as a safer solvent alternative in various industrial processes (Jin et al., 2021).

Biofuel Production

In the context of renewable energy, the engineering of ketol-acid reductoisomerase and alcohol dehydrogenase has enabled the theoretical yield production of biofuels such as isobutanol under anaerobic conditions. This development is crucial for creating economically competitive biofuels, demonstrating how modifications in the amino acid pathway can be leveraged for efficient biofuel production (Bastian et al., 2011).

Odorant Release Study

The study of volatile thiols' release, including compounds similar to "2-(Methoxymethyl)-3-methylbutan-1-ol," during food consumption provides insights into flavor perception. The research found that the chemical structure of thiols and individual differences affect the compositional changes in thiols observed in the air exhaled through the nostrils. This suggests the complexity of flavor perception, where not only the compositions or amounts of odorants in foodstuffs but also the compositional changes induced by biological reactions are significant (Itobe et al., 2009).

Chemical Synthesis

In chemical synthesis, compounds with structural similarities to "this compound" participate in reactions forming benzazepines, showcasing the versatility of such compounds in synthesizing complex heterocyclic structures. This highlights the importance of these compounds in medicinal chemistry and drug development processes (Glushkov et al., 2021).

Mechanism of Action

If the compound has a biological effect, the mechanism of action describes how it produces this effect at a molecular level .

Safety and Hazards

This section would include information on the compound’s toxicity, flammability, environmental impact, and safe handling procedures .

Future Directions

Future directions could involve potential new uses for the compound, or new methods for its synthesis. This could be based on recent research in the field .

Properties

IUPAC Name

2-(methoxymethyl)-3-methylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-6(2)7(4-8)5-9-3/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZSAVFSIWBIPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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